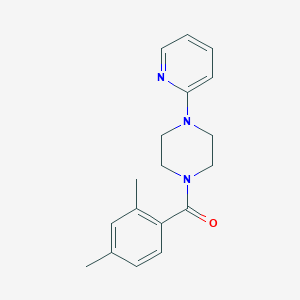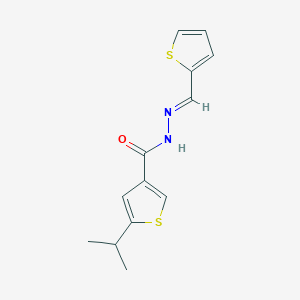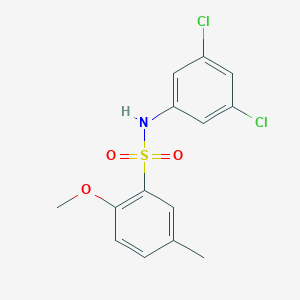![molecular formula C18H20N2O5 B5869644 N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide, commonly known as 'TMA-2', is a synthetic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research. TMA-2 is a potent psychedelic compound that has been shown to produce profound altered states of consciousness, making it an attractive tool for researchers studying the neurobiology of consciousness and perception.
作用機序
TMA-2 is a potent agonist of the serotonin 5-HT2A receptor, which is thought to play a key role in mediating the effects of psychedelics. By binding to this receptor, TMA-2 alters the activity of neurons in the brain, leading to changes in perception, mood, and cognition.
Biochemical and Physiological Effects
TMA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate.
実験室実験の利点と制限
One of the main advantages of TMA-2 for scientific research is its potent psychedelic effects, which make it an attractive tool for investigating the neurobiology of consciousness and perception. However, TMA-2 is also associated with a range of potential risks and limitations, including the potential for adverse psychological effects and the need for careful dosing and monitoring.
将来の方向性
There are several promising directions for future research on TMA-2. One area of interest is the potential therapeutic applications of psychedelics, including TMA-2, for the treatment of various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new compounds that target the serotonin 5-HT2A receptor, which could lead to the development of safer and more effective psychedelic drugs. Finally, further research is needed to better understand the long-term effects of TMA-2 and other psychedelics on brain function and behavior.
合成法
The synthesis of TMA-2 involves several steps, starting with the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropane, which is subsequently treated with acetic anhydride to yield TMA-2.
科学的研究の応用
TMA-2 has been used extensively in scientific research, particularly in studies investigating the neurobiology of consciousness and perception. It has been shown to produce profound altered states of consciousness, including mystical experiences, and has been used to investigate the neural correlates of these experiences. TMA-2 has also been used in studies investigating the effects of psychedelics on mood, cognition, and behavior.
特性
IUPAC Name |
N-(3-acetamidophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)19-13-6-5-7-14(10-13)20-18(22)12-8-15(23-2)17(25-4)16(9-12)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOQQGTQWUOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)

![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)


![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)

![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)